
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12BrF2N3O4S2 and its molecular weight is 516.33. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research indicates that acetamide derivatives, including compounds structurally related to 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide, possess antibacterial properties. A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating their effectiveness as moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Anticancer Activity
Compounds with structures similar to the specified chemical have been evaluated for anticancer activities. Zyabrev et al. (2022) studied a series of 4-arylsulfonyl-1,3-oxazoles, closely related in structure, and found them to exhibit anticancer activity against various cancer cell lines, suggesting potential for future in-depth studies (Zyabrev et al., 2022).
Antimicrobial and Hemolytic Activity
Studies by Gul et al. (2017) and Abbasi et al. (2020) on related acetamide derivatives have highlighted their potential in antimicrobial applications. These compounds showed activity against selected microbial species, with some demonstrating lower toxicity and potential for biological screening and application trials (Gul et al., 2017), (Abbasi et al., 2020).
Enzyme Inhibitory Potential
Research on related structures has also explored their enzyme inhibitory capabilities. Abbasi et al. (2019) synthesized compounds with benzodioxane and acetamide moieties, revealing substantial inhibitory activity against yeast α-glucosidase, suggesting potential therapeutic applications (Abbasi et al., 2019).
Additional Biological Activities
Further research has demonstrated that similar compounds possess diverse biological activities, such as antimicrobial, antifungal, and antioxidant properties. Studies by Fahim and Ismael (2019) and Talapuru et al. (2014) contribute to understanding the broad spectrum of activities exhibited by these compounds, showcasing their potential in various pharmaceutical applications (Fahim & Ismael, 2019), (Talapuru et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide' involves the reaction of 2,4-difluoroaniline with ethyl chloroacetate to form N-(2,4-difluorophenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(2,4-difluorophenyl)glycine chloride. The resulting compound is then reacted with 5-amino-4-bromopyrimidine-2(1H)-one to form N-(2,4-difluorophenyl)-2-(5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylthio)acetamide. Finally, the compound is deprotected using a suitable reagent to obtain the desired product.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl chloroacetate", "thionyl chloride", "5-amino-4-bromopyrimidine-2(1H)-one" ], "Reaction": [ "Step 1: Reaction of 2,4-difluoroaniline with ethyl chloroacetate in the presence of a base to form N-(2,4-difluorophenyl)glycine ethyl ester.", "Step 2: Reaction of N-(2,4-difluorophenyl)glycine ethyl ester with thionyl chloride to form N-(2,4-difluorophenyl)glycine chloride.", "Step 3: Reaction of N-(2,4-difluorophenyl)glycine chloride with 5-amino-4-bromopyrimidine-2(1H)-one in the presence of a suitable base to form N-(2,4-difluorophenyl)-2-(5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylthio)acetamide.", "Step 4: Deprotection of the compound using a suitable reagent to obtain the desired product." ] } | |
Número CAS |
893789-40-7 |
Nombre del producto |
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide |
Fórmula molecular |
C18H12BrF2N3O4S2 |
Peso molecular |
516.33 |
Nombre IUPAC |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-6-3-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26) |
Clave InChI |
SOFBGJOCKNTSEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)
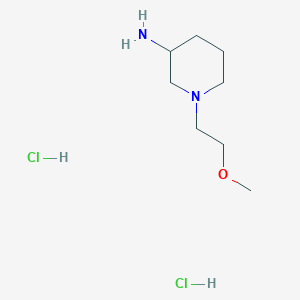
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)
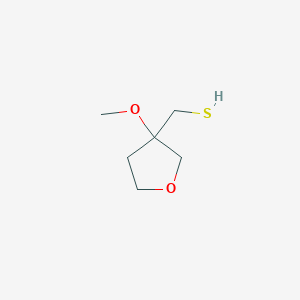
![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)
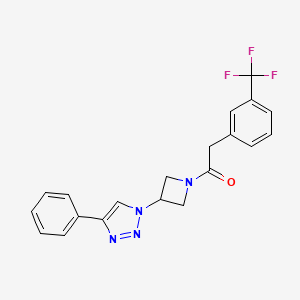
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2469430.png)
![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)
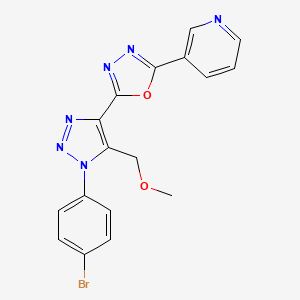
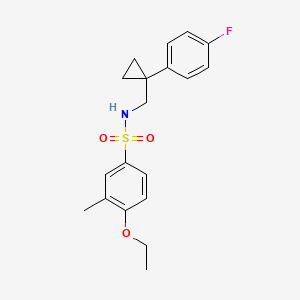
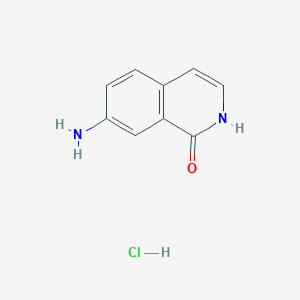
![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)
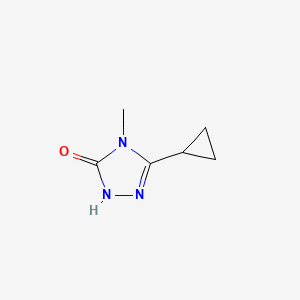
![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)